

Application Notes & Protocols: Synthesis and Screening of Haloprogin Analogs

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Compound of Interest

Compound Name: Haloprogin

Cat. No.: B1672930

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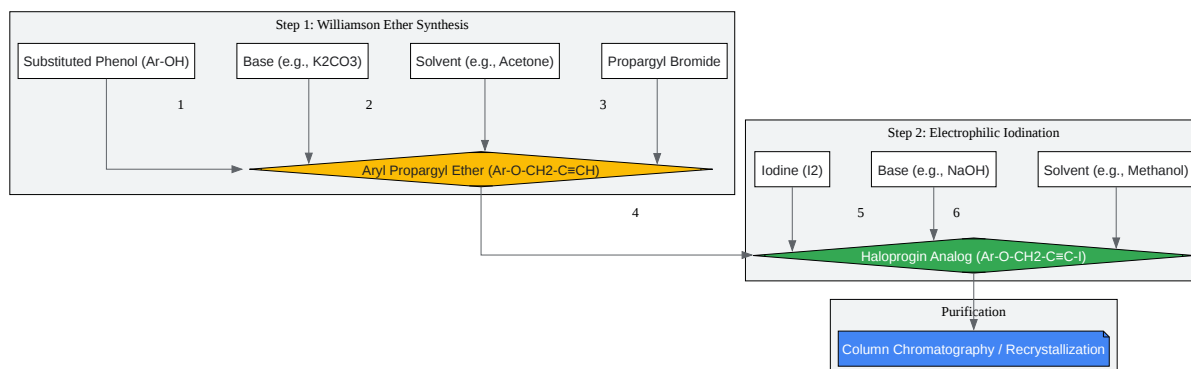
Introduction

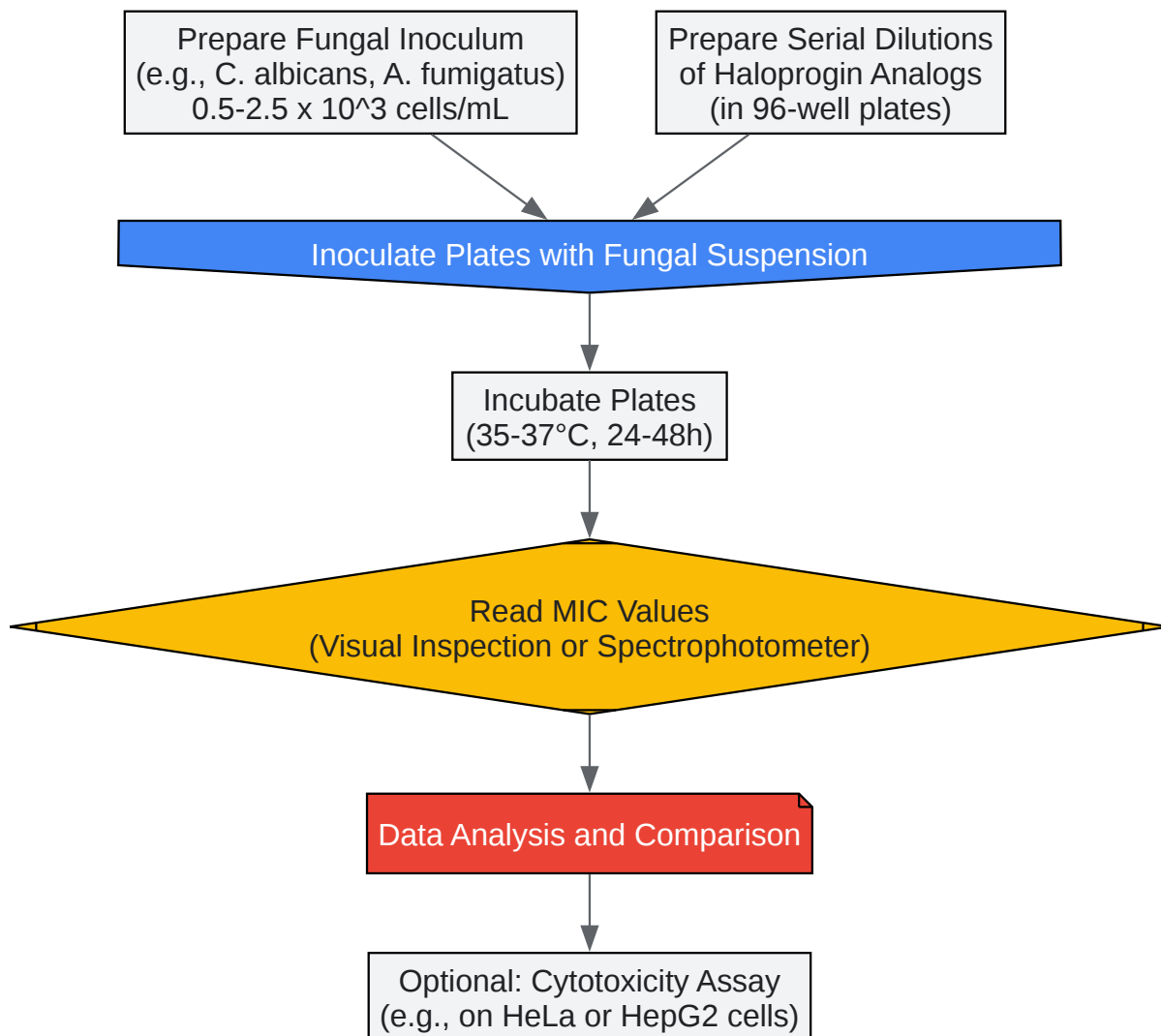
Haloprogin is a topical antifungal agent historically used for the treatment of dermatophytic infections caused by fungi such as *Trichophyton*, *Microsporum*, and *Epidermophyton*.^{[1][2]} Although its use has declined due to the development of newer agents with fewer side effects, its core structure, a halogenated phenyl iodo-propargyl ether, presents a valuable scaffold for the development of novel antifungal compounds.^{[3][4]} The precise mechanism of action for **Haloprogin** is not fully elucidated but is thought to involve the disruption of the fungal cell membrane and inhibition of cellular respiration.^{[1][2][5]}

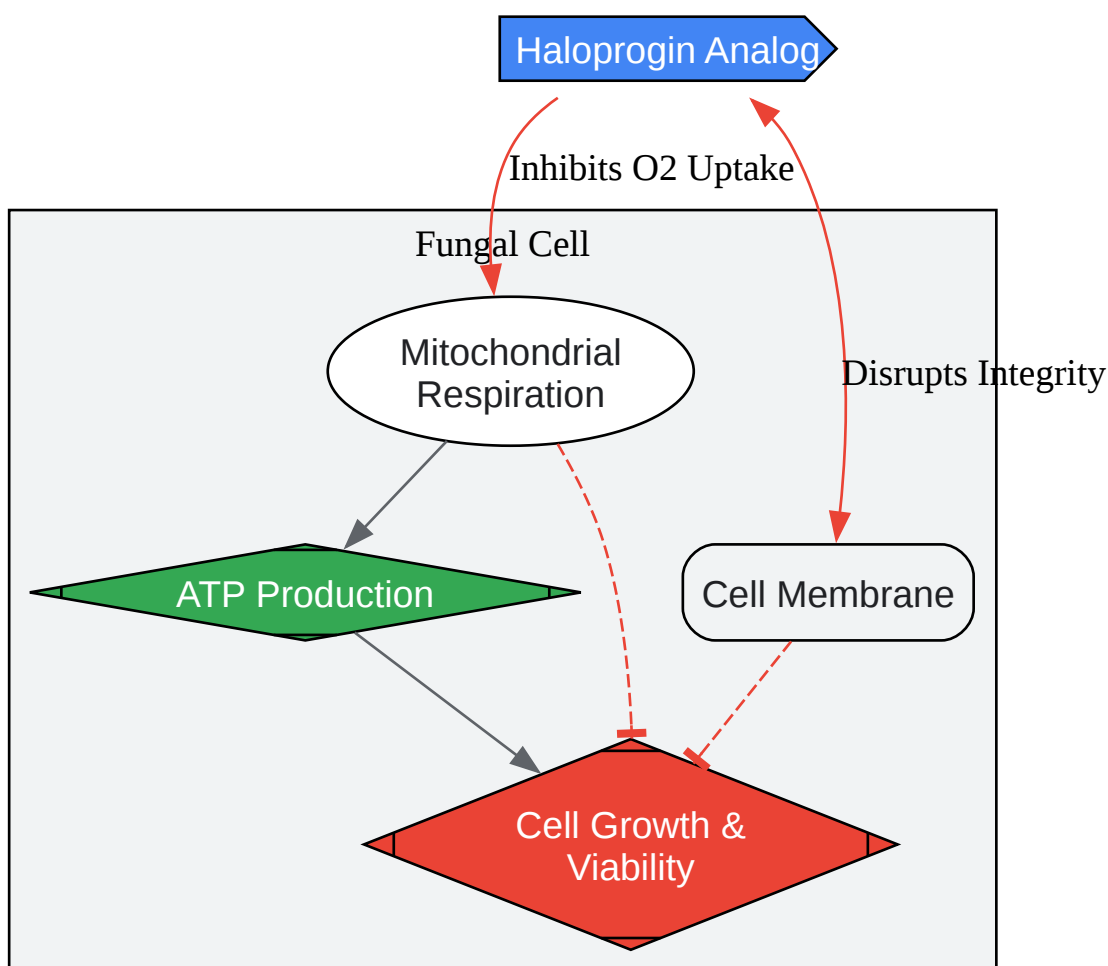
This document provides a detailed methodology for the synthesis of a library of **Haloprogin** analogs by modifying the substitution pattern on the phenyl ring. It also outlines a comprehensive protocol for screening these novel compounds for antifungal activity against a panel of clinically relevant fungal pathogens.

Synthesis of Haloprogin Analogs

The synthesis of **Haloprogin** analogs can be efficiently achieved via a two-step process. The general workflow involves a Williamson ether synthesis to couple a substituted phenol with propargyl bromide, followed by an electrophilic iodination of the terminal alkyne.







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